molecular formula C12H15BrF2O B14055316 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene

Cat. No.: B14055316
M. Wt: 293.15 g/mol
InChI Key: QCYGUSFRNYFQLG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene is an organic compound with the molecular formula C12H15BrF2O It is a derivative of benzene, characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy and ethyl groups. One common method involves the reaction of 1-(3-bromopropyl)benzene with difluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper compounds to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity levels. The choice of reagents and reaction conditions is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert it into alkanes or other reduced forms.

    Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are used.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or other reduced derivatives.

    Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: Similar structure but with different substitution patterns on the benzene ring.

    1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group, which can alter its reactivity and applications.

    1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene:

Properties

Molecular Formula

C12H15BrF2O

Molecular Weight

293.15 g/mol

IUPAC Name

2-(3-bromopropyl)-1-(difluoromethoxy)-3-ethylbenzene

InChI

InChI=1S/C12H15BrF2O/c1-2-9-5-3-7-11(16-12(14)15)10(9)6-4-8-13/h3,5,7,12H,2,4,6,8H2,1H3

InChI Key

QCYGUSFRNYFQLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC(F)F)CCCBr

Origin of Product

United States

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